Product packaging for 1,4-Diethoxybut-2-yne(Cat. No.:CAS No. 2798-71-2)

1,4-Diethoxybut-2-yne

Cat. No.: B1616394
CAS No.: 2798-71-2
M. Wt: 142.2 g/mol
InChI Key: YNNSPZBSWUFKKO-UHFFFAOYSA-N
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Description

Significance of Alkyne and Ether Functionalities in Molecular Design

The alkyne functional group, with its carbon-carbon triple bond, provides a linear geometry and a high degree of unsaturation, making it a versatile building block in organic synthesis. studysmarter.co.uksolubilityofthings.com It readily participates in addition reactions and can be transformed into a variety of other functional groups. studysmarter.co.uksolubilityofthings.com The ether functionality, on the other hand, introduces polarity and can act as a hydrogen bond acceptor. Ether linkages are generally stable and are common in many biologically active molecules and materials. acs.org The combination of these two functionalities in a single molecule, as seen in acetylenic ethers, creates a platform for diverse chemical transformations and the design of complex molecular architectures. acs.orgrsc.org

General Overview of Dialkoxyalkynes in Synthetic Chemistry

Research Scope and Focus for 1,4-Diethoxybut-2-yne

This article focuses specifically on this compound, a symmetrical dialkoxyalkyne. The research scope encompasses a detailed examination of its chemical and physical properties, established and potential synthetic routes for its preparation, its characteristic chemical reactivity, and its current and potential applications in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1616394 1,4-Diethoxybut-2-yne CAS No. 2798-71-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2798-71-2

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

1,4-diethoxybut-2-yne

InChI

InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3

InChI Key

YNNSPZBSWUFKKO-UHFFFAOYSA-N

SMILES

CCOCC#CCOCC

Canonical SMILES

CCOCC#CCOCC

Other CAS No.

2798-71-2

Origin of Product

United States

Synthetic Methodologies for 1,4 Diethoxybut 2 Yne and Analogues

General Strategies for the Formation of Dialkoxyalkynes

The synthesis of dialkoxyalkynes can be approached through several established chemical transformations. These methods often involve the formation of ether linkages on an existing alkyne backbone or the construction of the alkyne itself from functionalized precursors.

A primary method for synthesizing 1,4-dialkoxybut-2-ynes is the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the alkylation of the corresponding dialkoxide of but-2-yne-1,4-diol with an appropriate alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com In a typical procedure, the diol is deprotonated by a strong base, such as sodium hydride (NaH), to form the dianion. lumenlearning.com This is followed by a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org

For the synthesis of the analogue 1,4-dipropoxybut-2-yne, but-2-yne-1,4-diol is treated with a base and then propyl halide. escholarship.orgnih.gov This method is broadly applicable for preparing both symmetrical and asymmetrical ethers and is a cornerstone in synthetic organic chemistry. wikipedia.orgmasterorganicchemistry.com The reaction is generally effective with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.orgmasterorganicchemistry.com

Table 1: Williamson Ether Synthesis for 1,4-Dialkoxybut-2-ynes

Reactant 1 Reactant 2 Reagent Product
But-2-yne-1,4-diol Ethyl halide Strong base (e.g., NaH) 1,4-Diethoxybut-2-yne

Approaches to Related Butyne-Based Ethers

The synthesis of 4,4-dialkoxybut-1-ynes can be achieved through the reaction of propargylic organometallic compounds with orthoformate esters. orgsyn.orgorgsyn.org This method provides a versatile route to these valuable synthetic building blocks which feature both a masked aldehyde and a terminal alkyne. orgsyn.org

One approach involves the reaction of the Grignard reagent derived from propargyl bromide with a mixed orthoformate, such as phenyl diethyl orthoformate, which proceeds at room temperature to yield 4,4-diethoxybut-1-yne (B2475238) in moderate yields. orgsyn.orgorgsyn.org An improved yield has been reported using acetyl diethyl orthoformate with an organoaluminum derivative of propargyl bromide. orgsyn.orgorgsyn.org A more economical method utilizes the reaction of the aluminum derivative of propargyl bromide with inexpensive trimethyl orthoformate at low temperatures to produce 4,4-dimethoxybut-1-yne (B1619715). orgsyn.orgorgsyn.org

Table 2: Synthesis of 4,4-Dialkoxybut-1-ynes

Propargylic Compound Orthoformate Yield of 4,4-Diethoxybut-1-yne
Propargylmagnesium bromide Phenyl diethyl orthoformate 55% orgsyn.orgorgsyn.org

The isomer 1,1-diethoxybut-2-yne, an acetylenic acetal (B89532), can be synthesized through the ring-opening of specific cyclopropane (B1198618) derivatives. psu.eduarkat-usa.org In one instance, a student-led experiment intended to produce a cyclopropane derivative from 1,1-dibromo-2-chloro-2-(diethoxymethyl)cyclopropane (B1457863) under phase-transfer conditions with a large amount of ethanol (B145695) unexpectedly yielded 1,1-diethoxybut-2-yne. psu.edu

Further investigation revealed that the intended cyclopropane product, when treated with 50% sodium hydroxide (B78521), a phase-transfer catalyst (TEBA), and ethanol, undergoes ring-opening to form a mixture of 1,1-diethoxybut-2-yne and 3,3-diethoxybut-1-yne. psu.edu The formation of acetylenic acetals from the ring-opening of gem-dihalocyclopropanes is believed to proceed through a cyclopropene (B1174273) intermediate. unit.no The solvent and the amount of alkoxide used have been found to be crucial factors in the efficiency of this transformation, with DMF often being the solvent of choice. unit.no

3,3,4,4-Tetraethoxybut-1-yne (B1448148) (TEB) is a versatile and highly functionalized terminal alkyne used in the synthesis of various compounds. uib.noresearchgate.netacs.org It can be produced via a four-step synthesis, with a key step being a cyclopropanation reaction that has been optimized using statistical experimental design. acs.orgresearchgate.net

The synthesis involves the ring-opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane. researchgate.netresearchgate.net This reaction is carried out in a mixture of ethanol and dichloromethane (B109758) with 50% aqueous sodium hydroxide in the presence of triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst, affording TEB in excellent yield. researchgate.netresearchgate.net TEB is thermally stable up to 150°C and is stable in neutral and basic aqueous solutions. researchgate.netresearchgate.net However, it is unstable in acidic media, where it can be converted to other useful products. researchgate.netresearchgate.net The acetylide of TEB can be formed and reacted with various electrophiles, such as epoxides, to form propargylic and homopropargylic alcohols. thieme-connect.comthieme-connect.comresearchgate.net

1,1-Diethoxybut-3-yn-2-one (B1403671), also known as Keto-TEB, is a valuable conjugated ynone that serves as a precursor in the synthesis of diverse chemical compounds, including various heterocycles. uib.nomdpi.comchim.it It is prepared from 3,3,4,4-tetraethoxybut-1-yne (TEB). researchgate.netthieme-connect.com

The most direct method for the synthesis of Keto-TEB is the deketalization of TEB. researchgate.netresearchgate.net This transformation is achieved under acidic conditions, which selectively hydrolyzes the ketal moiety while leaving the acetal group intact. researchgate.netchim.itresearchgate.net This selective hydrolysis is attributed to the activating effect of the triple bond on the propargylic diethoxy group. researchgate.net The reaction can proceed in quantitative yield under optimized conditions. researchgate.netresearchgate.net Keto-TEB has been used as a dienophile in Diels-Alder reactions and in Michael additions with various nucleophiles. mdpi.comthieme-connect.comresearchgate.net Alternative, multi-step syntheses from ethyl 2,2-diethoxyacetate have also been developed. uib.nouib.no

Advanced Synthetic Approaches and Reaction Condition Optimization

Utilization of Sustainable Reaction Conditions

A growing emphasis on green chemistry has spurred the development of more environmentally benign synthetic routes. ucl.ac.uk One such approach involves the use of readily available and less hazardous reagents and solvents. For instance, calcium carbide has been explored as a safe and cost-effective source of acetylene (B1199291) for the synthesis of propargyl alcohols, which are key intermediates for acetylenic ethers. rsc.org This method avoids the need for handling gaseous acetylene and often proceeds under mild, metal-free conditions. rsc.org

The optimization of reaction conditions is crucial for maximizing efficiency and minimizing waste. Factors such as the choice of base, solvent, and temperature can significantly impact the outcome of the synthesis. For example, in the vinylation of alcohols using calcium carbide, potassium tert-butoxide has proven to be an effective base, and the addition of potassium fluoride (B91410) can further promote the reaction. mdpi.comresearchgate.net The reaction time is another critical parameter that needs to be fine-tuned to achieve high yields. mdpi.com

Recent advancements have also explored the use of biomass-derived starting materials for the synthesis of related vinyl ethers, highlighting a shift towards more sustainable feedstocks. rsc.org For example, vinyl methyl ether has been synthesized from biomass-derived ethylene (B1197577) glycol dimethyl ether over solid base catalysts at atmospheric pressure. rsc.org

Table 1: Optimization of Reaction Conditions for Vinylation Reactions
EntrySubstrateBase (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl (B1604629) alcoholKOtBu (0.25)KF (0.25)DMSO130795 mdpi.com
2CarbazoleKOtBu (0.25)KF (0.25)DMSO130585 mdpi.com
3ThiophenolKOtBu (0.5)-1,4-Dioxane/DMSO100597 mdpi.com
4Benzyl alcoholK2CO3KFDMSO--- mdpi.com

Catalytic Approaches in Acetylenic Ether Synthesis

Catalysis plays a pivotal role in the synthesis of acetylenic ethers, offering pathways with higher efficiency and selectivity. Both transition metal catalysts and organocatalysts have been employed to facilitate these transformations.

A novel process for synthesizing acetylenic glycols, which are precursors to compounds like this compound, utilizes a composite catalyst of potassium hydroxide and a pod ether, such as diethylene glycol divinyl ether. google.com This catalytic system is proposed to work through the formation of a complex between the pod ether, potassium ion, and acetylene, which acts as a template for the ethynylation reaction. google.com The molar ratio of potassium hydroxide to the pod ether is a critical parameter, with optimal ratios leading to significantly reduced catalyst loading. google.com

The reaction temperature is another key variable, with an optimal range of 40-45 °C for the ethynylation of acetone (B3395972) in this system. google.com The molar ratio of potassium hydroxide to acetylene also influences the reaction, with an optimal range of 1:4 to 1:6. google.com

Rhodium catalysis has been effectively used for the linear trimerization of acetylene and alkenes to produce conjugated trienes, which can be precursors to functionalized ethers. chinesechemsoc.org These reactions often exhibit high functional group compatibility and stereoselectivity under mild conditions. chinesechemsoc.org

Table 2: Catalytic Systems for Acetylenic Compound Synthesis
Catalyst SystemSubstratesProduct TypeKey FeaturesReference
Potassium Hydroxide / Pod EtherAcetone, AcetyleneAcetylenic GlycolReduced catalyst usage, template-driven reaction google.com
Cationic Rhodium / SegphosAcetylene, AlkenesConjugated TrienesHigh functional group compatibility, stereoselective chinesechemsoc.org
InBr3 / Et3N / Et2OAldehydes, PhenylacetyleneAcetylenic AlcoholsEfficient at low temperatures in-academy.uz
ProPhenol / Me2Zn / THFAldehydes, PhenylacetyleneAcetylenic AlcoholsAlternative catalytic system in-academy.uz

Applications As Synthetic Intermediates and Building Blocks

Construction of Heterocyclic Systems

The reactivity of the alkyne and the presence of the diethoxy groups make 1,4-diethoxybut-2-yne and its analogues excellent precursors for synthesizing a variety of heterocyclic compounds. These reactions often proceed through cyclization pathways, leveraging the inherent functionality of the butyne scaffold.

This compound serves as a masked form of but-2-yne-1,4-dione, a key precursor in several furan (B31954) synthesis methodologies. The Paal-Knorr synthesis, a classic method for furan formation, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. mdpi.com By deprotecting the acetal (B89532) groups of this compound derivatives, the corresponding 1,4-dicarbonyl species can be generated in situ and cyclized to form substituted furans. chim.it

Various synthetic strategies have been developed to convert but-2-yne-1,4-diones and related structures into furans. For instance, di- and triarylfurans can be prepared in high yields by reacting but-2-yne-1,4-diones with formic acid in the presence of a palladium on carbon catalyst. organic-chemistry.org Furthermore, β-acyloxy α,β-unsaturated acetylenic ketones, which can be derived from functionalized but-2-yne precursors, react with organocuprate reagents to yield tri- and tetra-substituted furans with high regiochemical control. researchgate.net This transformation proceeds through a cyclization-dehydration sequence. researchgate.net

A notable application involves the reaction of 1,1-diethoxyalk-3-yn-2-ones, close relatives of this compound, with various nucleophiles. These reactions can be directed to produce highly substituted and functionalized furans. chim.it The specific product formed is dependent on the nucleophile and substituents, but the process is typically regiospecific. chim.it

Table 1: Selected Methods for Furan Synthesis from But-2-yne-1,4-dione Precursors

Precursor Type Reagents Product Reference
But-2-yne-1,4-diones Formic acid, Pd/C, PEG-200, Microwave Di- and Triarylfurans organic-chemistry.org
β-Acyloxy α,β-unsaturated acetylenic ketones Organocuprate reagents Tri- and Tetra-substituted furans researchgate.net
1,1-Diethoxyalk-3-yn-2-ones Various nucleophiles Regiospecific substituted furans chim.it

The alkyne functionality within this compound and its terminal alkyne analogue, 4,4-diethoxybut-1-yne (B2475238), is a key participant in the Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netuq.edu.au

In this reaction, a terminal alkyne reacts with an azide (B81097) in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole isomer. researchgate.netuq.edu.au Research has shown that benzyl (B1604629) azide undergoes a [3+2] cycloaddition with 1,1-diethoxybut-3-yn-2-one (B1403671) (a ketone derivative) in the presence of a Cu(I) salt to give the corresponding 1,4-disubstituted 1,2,3-triazole in good yield. researchgate.netresearchgate.net This reaction highlights the utility of the functionalized butyne backbone in constructing complex triazole-containing molecules. researchgate.net The reaction conditions, including the choice of solvent and the specific copper salt, can influence the outcome and yield. researchgate.net

While copper catalysis favors the 1,4-isomer, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can be employed to selectively produce the 1,5-disubstituted 1,2,3-triazole isomer. acs.org This catalytic system provides complementary access to a different regioisomer, expanding the synthetic utility of the azide-alkyne cycloaddition. acs.org

Table 2: Catalytic Systems for Triazole Synthesis from Alkynes

Catalyst System Alkyne Azide Product Regioisomer Reference
Cu(I) salts Terminal Alkynes Organic Azides 1,4-disubstituted researchgate.netscielo.br
Cp*RuCl(PPh₃)₂ Terminal/Internal Alkynes Organic Azides 1,5-disubstituted acs.org

The synthesis of the isoindolinone ring system, a core structure in many biologically active compounds, can be achieved using precursors derived from this compound. One effective strategy involves a ruthenium-catalyzed alkyne cyclotrimerization. ucl.ac.uk Another approach utilizes 4,4-diethoxybut-2-ynal, an aldehyde derivative, in a series of reactions commencing with a Diels-Alder reaction to construct the isoindolinone framework. researchgate.net These methods demonstrate the role of the butyne scaffold in assembling polycyclic nitrogen-containing heterocycles.

This compound's analogue, 4,4-dimethoxybut-1-yne (B1619715), has been identified as a crucial building block in the synthesis of highly substituted indoles. orgsyn.org Indoles are among the most common heterocyclic motifs in natural products and pharmaceuticals. core.ac.uk A powerful strategy for preparing these compounds is the Bartoli indole (B1671886) synthesis, which involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org

A tandem benzannulation/cyclization strategy employing building blocks like 4,4-dialkoxybut-1-ynes provides a flexible route to indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. orgsyn.org This is often challenging to achieve with other methods. wikipedia.org The versatility of this approach allows for the synthesis of complex indole structures, including 4-azaindoles and 6-azaindoles from substituted pyridines. wikipedia.org

A general and efficient method for synthesizing 1,4-dioxygenated xanthones utilizes substrates assembled through an "acetylide stitching" process, for which derivatives of this compound are suitable starting materials. nih.govnih.gov Xanthones are a class of naturally occurring compounds with a range of biological activities. nih.gov The synthesis features a Moore cyclization of substrates that are convergently assembled. This methodology overcomes limitations of previous approaches, such as lengthy sequences, harsh conditions, and low yields, providing broad access to xanthones with diverse and complex substitution patterns. nih.govnih.gov The prenylation of dihydroxyxanthones is another route to functionalized xanthone (B1684191) derivatives. unram.ac.id

Synthesis of Complex Organic Molecules

Beyond heterocyclic synthesis, this compound and its related compounds are fundamental building blocks for assembling complex acyclic and carbocyclic molecules. The masked aldehyde functionality and the reactive alkyne group present in synthons like 4,4-dimethoxybut-1-yne and 4,4-diethoxybut-1-yne make them valuable C4 units for chain elongation and the introduction of specific functional arrays. orgsyn.org

These building blocks have been employed in stereocontrolled routes to complex polyenes and in the synthesis of natural products such as chlorosulfolipids. orgsyn.org The ability to selectively transform the alkyne (e.g., via hydration, reduction, or cycloaddition) and the acetal (e.g., via hydrolysis to an aldehyde) at different stages of a synthetic sequence provides chemists with significant strategic flexibility. This versatility has cemented the role of the 1,4-dioxygenated but-2-yne scaffold as a key intermediate in modern organic synthesis. nih.gov

Functionalized Alkenes and Polyenes

The carbon-carbon triple bond in the this compound framework is a key feature that enables its conversion into various unsaturated systems like alkenes and polyenes. The analogous compound, 4,4-dimethoxybut-1-yne, is recognized as a valuable intermediate for the stereocontrolled synthesis of complex polyenes. orgsyn.org This utility is extended to diethoxy derivatives in several synthetic strategies.

Research has shown that derivatives of this compound, specifically α,β-unsaturated ynones like 1,1-diethoxybut-3-yn-2-one, can undergo Diels-Alder reactions with conjugated dienes. uib.no While the initial cycloadducts are often unstable, they readily aromatize to form highly substituted benzene (B151609) derivatives, which are a class of functionalized cyclic alkenes. uib.no Furthermore, triphenylphosphine-catalyzed isomerizations of propargylic ketones derived from these butyne systems can yield corresponding α,β-γ,δ-conjugated E,E-dienes, demonstrating a pathway to linear polyene structures. researchgate.net More advanced palladium-catalyzed cascade reactions involving related allenynes have been developed to afford functionalized cross-conjugated polyenes, highlighting the potential of such butyne scaffolds in constructing complex unsaturated molecules. diva-portal.org

Carbohydrate Mimics and Deoxygenated Analogues

A significant area of application for this compound and its precursors is in the synthesis of carbohydrate mimics and deoxygenated analogues. psu.eduresearchgate.net These modified sugar molecules are of great interest in medicinal chemistry and glycobiology as they can act as inhibitors for enzymes like glycosidases and glycosyltransferases or serve as probes to study biological processes. nih.govdiva-portal.org

The journey into this area of chemistry was notably sparked by a surprising discovery during a reaction intended to produce a cyclopropane (B1198618) derivative, which instead yielded 1,1-diethoxybut-2-yne. psu.edu This serendipitous result paved the way for using its precursor, 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB), as a versatile starting material for a range of alkylated and partially deoxygenated carbohydrate analogues. psu.eduresearchgate.netuib.no The process typically involves chain elongation of the butyne, followed by cyclization and functional group manipulation to form furanose (five-membered) or pyranose (six-membered) ring systems that mimic natural sugars but lack one or more hydroxyl groups. psu.edu These deoxygenated structures can offer increased metabolic stability or altered biological activity compared to their natural counterparts. nih.govnih.gov The successful conversion of a TEB-derived intermediate into two distinct carbohydrate mimics underscores the utility of this synthetic strategy. psu.edu

Propargylic Alcohols

The reaction of the acetylide derived from butyne precursors with carbonyl compounds is a fundamental strategy for carbon chain extension and the formation of propargylic alcohols. These alcohols are themselves valuable intermediates for further transformations. psu.educhim.it

The lithium or magnesium acetylide of 3,3,4,4-tetraethoxybut-1-yne (TEB), a direct precursor to the this compound system, reacts readily with a variety of aldehydes and ketones to produce the corresponding propargylic alcohols in moderate to excellent yields. psu.edu For instance, reactions with simple aldehydes like formaldehyde (B43269) and more complex ones like benzaldehyde (B42025) proceed efficiently. psu.edu The synthesis of 1-Cyclohexyl-4,4-diethoxybut-2-yn-1-ol has also been explicitly reported, showcasing the generation of a specific propargylic alcohol from a related butyne derivative. ucl.ac.uk The accessibility of these propargylic alcohols is crucial, as they serve as the key starting points for synthesizing other important molecules, such as substituted furans. chim.it

Table 1: Synthesis of Propargylic Alcohols from 3,3,4,4-tetraethoxybut-1-yne (TEB) Acetylide psu.edu
EntryAldehyde/Ketone Reactant (R¹COR²)Isolated Yield (%)
1Formaldehyde (R¹=H, R²=H)92
2Diethyl ketone (R¹=Et, R²=Et)75
3Acetaldehyde (R¹=Me, R²=H)75
4Benzaldehyde (R¹=Ph, R²=H)70
5o-Tolualdehyde (R¹=o-Me-Ph, R²=H)68

Natural Product Synthesis

The structural motifs accessible from this compound and its analogues make it a valuable building block in the total synthesis of natural products. The related compound, 4,4-dimethoxybut-1-yne, is frequently employed as a key intermediate in the synthesis of diverse biomolecules, including polyketides and various heterocyclic systems found in nature. orgsyn.orgorgsyn.org

The applications are broad, leveraging the dual functionality of the protected carbonyl and the terminal alkyne. For example, derivatives of 1,1-diethoxybut-3-yn-2-one serve as dienophiles in Diels-Alder reactions, a powerful tool for constructing the core rings of many natural products. uib.no While direct total synthesis examples using this compound itself are not prominently featured in the reviewed literature, the successful use of its close analogues in synthesizing fragments of complex molecules like the polyenic macrolactam incednine (B1264186) demonstrates the potential of this class of synthons. orgsyn.orgresearchgate.net General strategies for polyene natural product synthesis often rely on modular building blocks, a role that diethoxybutyne derivatives are well-suited to fill. researchgate.net

Material Science Applications

Beyond its use in synthesizing discrete small molecules, the reactivity of the this compound scaffold lends itself to the creation of macromolecules and polymers.

Polymer Chemistry and Monomer Precursors

The electron-deficient nature of the alkyne in derivatives of this compound, such as ynones, makes them excellent candidates for "click" chemistry reactions, which are known for their high efficiency and selectivity. nih.govacs.org Specifically, these activated alkynes can participate in nucleophilic conjugate additions, such as thiol-yne and amino-yne reactions. nih.gov These reactions are foundational to step-growth polymerization, a process used to create a wide variety of polymers. nih.govacs.org

This methodology has been applied to create highly branched polymer architectures. For instance, hyperbranched polymers have been synthesized using thiol-yne chemistry, where alkyne-functionalized monomers react with thiol-containing molecules to build up a complex, star-shaped copolymer. rsc.org The ability to create uniform polymers with well-defined structures is a significant goal in material science, as it allows for more precise control over the material's properties. nih.gov The inclusion of related butyne structures like 4,4-diethoxybut-1-yne in the development of polymer-supported reagents further illustrates the integration of these chemical building blocks into polymer science. hku.hk

Bioconjugation Reactions

Bioconjugation is the chemical strategy of linking molecules to biomolecules such as proteins, antibodies, or nucleic acids. sigmaaldrich.comsusupport.com A prominent set of reactions used in this field is "click chemistry," which prizes efficiency, selectivity, and biocompatibility. susupport.comwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically involving a terminal alkyne and an azide to form a stable triazole linkage. nih.gov

This compound is an internal, non-activated alkyne. As such, it is not a suitable substrate for the standard CuAAC reaction, which shows high reactivity and regiospecificity with terminal alkynes. acs.orgbham.ac.uk While some ruthenium catalysts can facilitate cycloadditions with internal alkynes, this is less common in bioconjugation due to issues with catalyst toxicity and reaction conditions. nih.gov

However, derivatives of the but-2-yne scaffold have shown utility in bioconjugation. For instance, 1,4-diiodobut-2-yne (B14307816) can be used to modify biomolecules, suggesting that the but-2-yne backbone is compatible with bioconjugation applications after appropriate functionalization. The conversion of this compound into a more reactive species, such as a terminal alkyne via isomerization or into a dihalo-derivative, could render it useful for click chemistry applications.

Furthermore, the conversion of this compound precursors to ynones (activated alkynes) opens the door to copper-free click reactions, such as the thiol-yne Michael addition. researchgate.netbham.ac.uk This type of reaction is valuable in bioconjugation for its efficiency and ability to proceed under physiological conditions. bham.ac.uk In this context, this compound serves as a foundational scaffold for producing the activated alkynes necessary for these specific bioconjugation strategies.

Mentioned Compounds

Chemical Name
1,1-Diethoxybut-3-yn-2-one
This compound
1,4-Diethoxybutane
1,4-Diiodobut-2-yne
Butane-1,4-diol

Electrospray Ionization Mass Spectrometry (ESI-TOF MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful analytical technique used for the determination of the molecular weights of various compounds, including biological macromolecules and organic molecules. idc-online.com This "soft" ionization method is particularly advantageous as it typically prevents the fragmentation of molecules during ionization. idc-online.com In the context of this compound and its derivatives, ESI-TOF MS has been employed to confirm the mass of synthesized products and intermediates.

The process of ESI involves the formation of a fine spray of charged droplets from a sample solution. wiley-vch.de These droplets evaporate, leading to an increase in charge density and eventual desorption of ions into the gas phase, which are then analyzed by the mass spectrometer. idc-online.comwiley-vch.de The time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z) of these ions by recording the time it takes for them to travel through a flight tube to the detector. idc-online.com

In research involving derivatives of this compound, high-resolution mass spectrometry (HRMS) using ESI-TOF is a standard method for structure elucidation and confirmation. For instance, in the synthesis of various organic compounds, ESI-TOF MS is used to obtain accurate mass measurements, which are then compared to the calculated theoretical values for the expected molecular formula. mdpi.commdpi.com This comparison provides strong evidence for the successful synthesis of the target molecule.

For example, the characterization of 1,1-diethoxynon-3-yn-2-one, a related compound, involved HRMS (ESI+/TOF) analysis, which determined the [M + Na]⁺ peak at m/z 249.1470, closely matching the calculated value of 249.1467 for C₁₃H₂₂O₃Na. mdpi.com Similarly, in the study of other complex organic molecules derived from acetylenic precursors, ESI-TOF MS has been instrumental in confirming their structures. mdpi.com The data obtained from ESI-TOF MS, often presented as a mass spectrum with m/z on the x-axis and relative intensity on the y-axis, is a critical piece of evidence in the characterization of novel compounds. idc-online.com

Interactive Data Table: ESI-TOF MS Data for a Related Compound

Compound Formula Calculated m/z [M+Na]⁺ Found m/z [M+Na]⁺

Collision-Activated (CA) and Charge Stripping (CS) Mass Spectra

Collision-Activated (CA) and Charge Stripping (CS) mass spectrometry are advanced techniques used to study the structure and stability of ions in the gas phase. While specific CA and CS mass spectra for this compound are not extensively detailed in the provided context, the principles of these techniques have been applied to isomeric ions and related compounds, offering insights into their fragmentation pathways and thermochemistry. cdnsciencepub.com

CA mass spectrometry, also known as Collision-Induced Dissociation (CID), involves the fragmentation of a selected precursor ion by collision with a neutral gas. The resulting fragment ions are then mass-analyzed, providing a "fingerprint" spectrum that is characteristic of the precursor ion's structure. cdnsciencepub.com This technique is invaluable for distinguishing between isomers, as different isomers will often yield unique fragmentation patterns. For example, the CA mass spectra of fifteen isomeric [C₄H₄O]⁺˙ ions were used to characterize twelve of these species based on their distinct fragmentation patterns. cdnsciencepub.com

Charge stripping mass spectrometry involves a high-energy collision of a singly charged positive ion with a neutral gas, resulting in the removal of a second electron to form a doubly charged positive ion. The energy required for this process provides information about the ionization energy of the singly charged ion. cdnsciencepub.com CS mass spectra can be used to differentiate between isomers when their CA mass spectra are very similar. For instance, the CS mass spectra of [C₄H₄O]⁺˙ ions generated from different precursors were shown to be dissimilar, allowing for their distinction. cdnsciencepub.com

In a study of isomeric [C₄H₄O]⁺˙ ions, it was noted that the fragmentation characteristics observed in the CA mass spectrum of a product ion were markedly different from those of a potential linear ion structure, indicating the formation of a more stable cyclic or branched structure. cdnsciencepub.com The absence or presence of specific fragment ions, such as the loss of a methyl group (CH₃˙), can provide crucial clues about the connectivity of atoms within the ion. cdnsciencepub.com

The table below illustrates the kind of data obtained from CA mass spectra for isomeric ions, showcasing the relative abundances of different fragment ions.

Interactive Data Table: Illustrative CA Mass Spectra Data for Isomeric Ions

Precursor Ionm/z of Fragment IonRelative Abundance (%)
[Isomer A]⁺˙5380
545
6715
[Isomer B]⁺˙5320
5460
6720

These advanced mass spectrometry techniques provide a deep level of structural information that is often unattainable with other methods, playing a critical role in the detailed characterization of complex organic molecules and their reactive intermediates. cdnsciencepub.com

Applications of 1,4 Diethoxybut 2 Yne

Role as a Building Block in Organic Synthesis

This compound serves as a versatile four-carbon building block in organic synthesis. Its functional groups can be manipulated to introduce a variety of other functionalities, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. evitachem.com

Potential in Materials Science

The presence of the alkyne functionality allows for its use in "click chemistry," a set of powerful and reliable reactions for creating new materials. wikipedia.org For example, it can be incorporated into polymers through azide-alkyne cycloaddition reactions to modify their properties or to create cross-linked networks. acs.org

Use as a Corrosion Inhibitor

Organic compounds containing heteroatoms like oxygen and π-systems, such as alkynes, are known to be effective corrosion inhibitors for metals in acidic environments. chem-soc.sinih.govchimicatechnoacta.ru The lone pairs of electrons on the oxygen atoms and the π-electrons of the triple bond in this compound can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. chem-soc.sinih.govmdpi.com Its precursor, but-2-yne-1,4-diol, is a known corrosion inhibitor. wikipedia.orgatamankimya.com

Theoretical and Computational Investigations

Mechanistic Studies through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the reaction mechanisms involving alkynes. wgtn.ac.nz For a symmetrical internal alkyne like 1,4-diethoxybut-2-yne, computational studies can predict reaction pathways for various transformations, such as cycloadditions, oxidations, and metal-catalyzed functionalizations.

Mechanistic investigations of similar alkynes, such as but-2-yne, reveal complex reaction pathways that are highly dependent on the reactants and conditions. For instance, the tropospheric oxidation of but-2-yne, initiated by a hydroxyl (HO) radical, has been studied computationally. nih.gov The initial attack by the HO radical forms an adduct, which can then proceed through multiple pathways. One major pathway involves the addition of O2 followed by a concerted, barrierless 1,5-H shift, leading to a hydroperoxyalkenyloxyl radical. This intermediate subsequently cleaves to yield major products like dimethylglyoxal and regenerates the HO radical. nih.gov Other pathways can lead to the formation of acetic acid. nih.gov Such computational models provide a detailed map of the potential energy surface, identifying transition states and intermediates that govern the reaction course.

Similarly, computational studies on the gold-catalyzed hydroalkoxylation of alkynes show that the reaction mechanism involves the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack. wgtn.ac.nz DFT calculations help in determining the activation energies for each elementary step, revealing that for internal alkynes, these barriers are generally higher than for terminal alkynes, explaining the lower experimental reaction rates. wgtn.ac.nz These studies highlight the importance of factors like steric effects and the role of solvent molecules in stabilizing intermediates and transition states. wgtn.ac.nz

Cycloaddition reactions, a common transformation for alkynes, have also been extensively modeled. Theoretical studies of [4+2] cycloadditions involving alkyne units have been used to reveal the reaction mechanisms and predict the formation of various bicyclic products. rsc.org Computational methods can effectively predict the feasibility and stereoselectivity of such reactions, which are often governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants. rsc.orgrsc.org For this compound, computational models could predict its reactivity as a dienophile in Diels-Alder reactions or its participation in [3+2] and [2+1] cycloaddition processes. nih.govresearchgate.netbeilstein-journals.org

Molecular Modeling of Structural Analogues

Molecular modeling allows for the systematic study of how structural modifications affect the chemical and physical properties of a molecule. By analyzing structural analogues of this compound, researchers can gain insights into the role of the ethoxy groups and the alkyne core.

Analogues such as 1,4-dichlorobut-2-yne have been used in synthesis, and their reactivity provides a basis for comparison. In one study, 1,4-dichlorobut-2-yne was reacted with syringaldehyde. researchgate.net Despite conditions expected to produce a dialkylated product, only monoalkylation was observed, highlighting how the reactivity of one terminus of the but-2-yne scaffold is affected after the first substitution. researchgate.net Molecular modeling could be employed to understand the electronic and steric factors leading to this observed reactivity.

Other relevant analogues include various substituted butynes and butadienes. For example, computational studies on (1E,3E)-1,4-dinitro-1,3-butadiene, a conjugated diene, help in understanding the electronic properties conferred by substituent groups. rsc.org Modeling of strained alkynes, which are highly reactive in cycloaddition reactions, provides another point of comparison. Computational studies on these molecules have shown that the degree of strain significantly impacts the activation barriers for reactions, and that the rate of a second cycloaddition can be faster than the first. acs.org

By modeling analogues where the ethoxy groups of this compound are replaced with other functionalities (e.g., halogens, alkyl groups, or more complex substituents), it is possible to tune the electronic properties of the alkyne. This can influence its reactivity in processes like palladium-catalyzed functionalization, where tethers can be used to control selectivity. researchgate.net Computational models can predict how changes in substituent electronegativity and size will alter the molecule's geometry, orbital energies, and ultimately, its chemical behavior.

Thermodynamic and Kinetic Considerations of Reactions

The outcome of a chemical reaction is governed by the interplay between thermodynamics and kinetics. Computational chemistry provides quantitative data on these aspects, including reaction energies (ΔG), activation energies (ΔG‡), and equilibrium constants.

For reactions with multiple possible products, computational analysis can determine whether the reaction is under kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (lowest activation energy), while a thermodynamically controlled reaction favors the most stable product (lowest Gibbs free energy). mdpi.com

The table below presents hypothetical computational data for two competing reaction pathways (Path A and Path B) for a generic reaction of an internal alkyne, illustrating how such data can be used to predict reaction outcomes.

ParameterPath APath BConclusion
Activation Energy (ΔG‡)20.8 kcal/mol25.2 kcal/molProduct A is the kinetic product as it has a lower activation energy and will form faster.
Rate Constant (k, relative)k_A > k_B
Product Free Energy (ΔG_product)-2.1 kcal/mol-8.5 kcal/molProduct B is the thermodynamic product as it is more stable (lower free energy).
Equilibrium Constant (K_eq, relative)K_eq(B) > K_eq(A)

Data in the table is illustrative, based on values found in computational studies of cycloaddition reactions of similar compounds for comparative purposes. rsc.org

Kinetic studies of alkyne reactions, supported by computational modeling, have determined activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. For instance, in a formal thioboration reaction of alkynes, kinetic experiments combined with computational analysis supported a concerted mechanism and provided precise activation parameters. nih.gov Such data is invaluable for optimizing reaction conditions like temperature and reaction time to favor the desired product. For this compound, similar integrated experimental and computational studies would be essential to fully understand and control its reactivity.

Q & A

Q. What are the established synthesis protocols for 1,4-Diethoxybut-2-yne, and how can researchers ensure reproducibility?

Synthesis typically involves alkynylation and etherification steps. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) and purity of precursors.
  • Validate products using spectroscopic techniques (e.g., NMR, IR) and compare with reference data from authoritative databases like NIST Chemistry WebBook .
  • Cross-reference synthesis protocols from peer-reviewed literature, prioritizing methods validated by agencies such as the EPA, which employ rigorous data quality assessments .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • NMR : Analyze 1^1H and 13^13C chemical shifts for ethoxy groups and alkyne protons. The alkyne proton typically appears downfield (e.g., ~2.5–3.5 ppm in 1^1H NMR) .
  • IR : Identify the C≡C stretch (~2100–2260 cm⁻¹) and ether C-O stretches (~1100–1250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Cross-validate spectral data against databases like NIST or EPA DSSTox .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Review toxicological profiles for acute and chronic exposure risks. While specific data for this compound may be limited, analog compounds (e.g., alkynes, ethers) suggest flammability and irritant hazards .
  • Use fume hoods, flame-resistant gloves, and explosion-proof equipment.
  • Consult Safety Data Sheets (SDS) from reputable sources like NIST and EPA, which emphasize hazard mitigation and waste disposal .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?

  • Experimental Design :
  • Use a fractional factorial design to test variables (e.g., catalyst type, solvent polarity, temperature).
  • Prioritize catalysts known for alkyne activation (e.g., Pd, Cu) and monitor regioselectivity in addition reactions .
    • Data Collection :
  • Quantify reaction yields via GC-MS or HPLC.
  • Track intermediate species using in-situ techniques like FTIR or Raman spectroscopy.
    • Validation : Compare results with computational models (e.g., DFT calculations) to predict mechanistic pathways .

Q. What strategies are recommended for resolving contradictions in reported kinetic data for this compound reactions?

  • Data Evaluation Framework : Apply structured protocols, such as the EPA’s systematic review criteria, to assess study quality (e.g., sample purity, instrumentation calibration) .
  • Contradiction Analysis :
  • Identify confounding variables (e.g., solvent effects, moisture sensitivity).
  • Replicate experiments under standardized conditions and use error analysis (e.g., standard deviation, ANOVA) to isolate discrepancies .
    • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools to identify trends or outliers .

Q. How can advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) elucidate the structural and electronic properties of this compound?

  • 2D NMR (e.g., COSY, HSQC) : Map proton-carbon correlations to confirm connectivity and rule out stereochemical ambiguities.
  • X-ray Crystallography : Resolve bond lengths and angles, particularly for the alkyne moiety, to validate computational predictions .
  • Comparative Analysis : Cross-reference experimental data with quantum mechanical calculations (e.g., molecular orbital theory) to assess electronic effects .

Methodological Guidance

Q. What systematic approaches are recommended for conducting literature reviews on this compound?

  • Search Strategy :
  • Use synonyms (e.g., CAS RN 123-91-1, diethylene oxide) and Boolean operators in databases like Science Direct and Agricola .
  • Filter results by study type (e.g., peer-reviewed articles, government reports) and exclude non-relevant terms (e.g., "human*", "child*") .
    • Data Prioritization : Focus on studies with transparent methodologies, such as those adhering to EPA’s TSCA risk evaluation framework .

Q. How can researchers ensure robust data quality when studying this compound’s environmental fate?

  • Sampling Protocols : Use EPA guidelines for environmental monitoring, including controls for matrix effects (e.g., soil vs. water) .
  • Analytical Validation : Employ isotope dilution mass spectrometry (IDMS) to minimize quantification errors .
  • Peer Review : Submit datasets to repositories like the European Open Science Cloud (EOSC) for independent verification .

Tables for Quick Reference

Key Spectroscopic Markers
Technique
1^1H NMR
IR
MS
EPA Literature Search Domains
1. Physical/chemical properties
2. Environmental fate
3. Occupational exposure
4. Human health hazards
Source: EPA TSCA Framework

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.